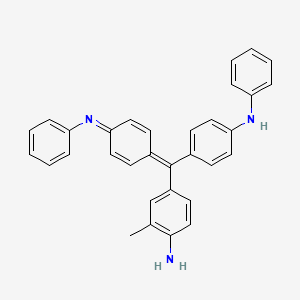

4-((4-Amino-3-methylphenyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)-N-phenylaniline

Description

Water Blue, also known as Aniline Blue, Acid Blue 22, Soluble Blue 3M, Marine Blue V, or C.I. 42755, is a chemical compound widely used as a stain in histology. It is known for its ability to stain collagen blue in tissue sections. Water Blue is soluble in water and slightly soluble in ethanol .

Properties

Molecular Formula |

C32H27N3 |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |

InChI |

InChI=1S/C32H27N3/c1-23-22-26(16-21-31(23)33)32(24-12-17-29(18-13-24)34-27-8-4-2-5-9-27)25-14-19-30(20-15-25)35-28-10-6-3-7-11-28/h2-22,34H,33H2,1H3 |

InChI Key |

LBLFVSANTXZPEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Water Blue can be synthesized through the sulfonation of triphenylmethane derivativesThe final product is obtained by sulfonation of the amino-substituted triphenylmethane .

Industrial Production Methods

In industrial settings, Water Blue is produced using large-scale sulfonation reactors. The process involves the controlled addition of sulfuric acid to triphenylmethane derivatives under specific temperature and pressure conditions. The reaction mixture is then subjected to nitration and reduction steps, followed by sulfonation to yield the final product. The purity of Water Blue is ensured through multiple purification steps, including filtration and crystallization .

Chemical Reactions Analysis

Types of Reactions

Water Blue undergoes various chemical reactions, including:

Oxidation: Water Blue can be oxidized to form different oxidation products.

Reduction: The compound can be reduced to its leuco form, which is colorless.

Substitution: Water Blue can undergo substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Substitution reactions often involve reagents like sodium hydroxide and various alkylating agents.

Major Products Formed

Oxidation: Oxidized derivatives of Water Blue.

Reduction: Leuco form of Water Blue.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Water Blue has a wide range of applications in scientific research:

Histology: Used as a stain to visualize collagen in tissue sections.

Biology: Employed in differential staining techniques to distinguish between different cell types and structures.

Medicine: Utilized in diagnostic procedures to highlight specific tissues or cells.

Mechanism of Action

Water Blue exerts its staining effect by binding to specific molecular targets within tissues. The compound interacts with collagen fibers, forming stable complexes that result in the blue coloration. The binding is facilitated by the sulfonic acid groups, which enhance the solubility and interaction of Water Blue with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Methyl Blue: Another histological stain used for similar purposes.

Coomassie Brilliant Blue: Commonly used in protein staining.

Trypan Blue: Used to selectively stain dead cells in viability assays.

Uniqueness of Water Blue

Water Blue is unique due to its specific affinity for collagen, making it an essential tool in histological studies. Its ability to produce a distinct blue color allows for clear visualization of collagen fibers, which is crucial for various diagnostic and research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.